molecular formula C23H35N5O4 B2948981 tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate CAS No. 1314014-36-2

tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate

Cat. No.: B2948981
CAS No.: 1314014-36-2
M. Wt: 445.564
InChI Key: SYRGENFKTNXVMH-SFHVURJKSA-N
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Description

Tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate is a complex chemical compound with significant interest in various fields of scientific research. Its structural complexity and the presence of multiple functional groups make it a valuable subject for synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process, starting with readily available precursors. The synthetic route generally involves the following key steps:

  • Formation of 4-phenylpiperazine.

  • Acylation of 4-phenylpiperazine with an appropriate acid chloride to introduce the carbonyl group.

  • Amino group protection and subsequent coupling with tert-butyl 2-amino-2-methylpropanoate.

  • Final deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: The presence of piperazine rings makes it susceptible to oxidation, forming various oxidized derivatives.

  • Reduction: Reduction can occur at the carbonyl groups to form alcohol derivatives.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically use catalysts like palladium on carbon or reagents like sulfuric acid.

Major Products

The major products formed from these reactions include oxidized derivatives, alcohol derivatives from reduction, and various substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate has a wide range of scientific research applications, such as:

  • Chemistry: Used as a building block for more complex molecules in synthetic chemistry.

  • Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: Explored for potential therapeutic properties, including its role in drug development.

  • Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine rings and carbonyl groups play crucial roles in these interactions, affecting the activity of the compound. These interactions can influence various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[(2S)-2-[(4-methylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate.

  • Tert-butyl 4-[(2S)-2-[(4-benzylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate.

Unique Aspects

What sets tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate apart from similar compounds is the phenyl group, which can significantly influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O4/c1-18(20(29)26-12-16-28(17-13-26)22(31)32-23(2,3)4)24-21(30)27-14-10-25(11-15-27)19-8-6-5-7-9-19/h5-9,18H,10-17H2,1-4H3,(H,24,30)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRGENFKTNXVMH-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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